Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)-
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Overview
Description
Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly specialized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- typically involves the fluorination of precursor compounds. The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the selective addition of fluorine atoms. The process may involve multiple steps, including halogen exchange reactions and the use of iodine-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced reactors and fluorinating agents. The production methods are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized fluorinated materials and coatings.
Mechanism of Action
The mechanism of action of Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or material applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated structure but without the iodine atom.
1,1,1,2,2,3,3-Heptachloropropane: Another halogenated propane derivative with chlorine atoms instead of fluorine.
Uniqueness
Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific applications that require such characteristics.
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11IO/c6-1(7,2(8,9)10)4(13,14)18-5(15,16)3(11,12)17 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSFUZMLUWDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)I)(F)F)(F)F)(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449435 |
Source
|
Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81747-61-7 |
Source
|
Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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